molecular formula C15H22N2O5 B6977579 tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate

tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate

Cat. No.: B6977579
M. Wt: 310.35 g/mol
InChI Key: HIXVFYPYITUHCM-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate protecting group

Properties

IUPAC Name

tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(21)16-7-6-13(20)17-9-10-4-5-11(18)8-12(10)19/h4-5,8,18-19H,6-7,9H2,1-3H3,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXVFYPYITUHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate typically involves the protection of an amino group using a tert-butyl carbamate group. The process may include the following steps:

    Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Carbamate: The protected amino group is then reacted with the appropriate phenyl derivative to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butyl group.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Free amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the carbamate group can influence the compound’s pharmacokinetics and bioavailability.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate is unique due to the presence of both phenolic hydroxyl groups and a carbamate-protected amino group

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